Ethyl 1-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyloxy group, and the attachment of the phenylcarbamoyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and appropriate protecting groups to ensure selective functionalization.
Attachment of the Phenylcarbamoyl Group: This step often involves the use of phenyl isocyanate or related reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-({[4-(METHOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
- ETHYL 1-({[4-(HYDROXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
- ETHYL 1-({[4-(FLUORO)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Uniqueness
ETHYL 1-({[4-(BENZYLOXY)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.
Properties
Molecular Formula |
C29H32N2O4 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C29H32N2O4/c1-2-34-28(33)29(24-11-7-4-8-12-24)17-19-31(20-18-29)21-27(32)30-25-13-15-26(16-14-25)35-22-23-9-5-3-6-10-23/h3-16H,2,17-22H2,1H3,(H,30,32) |
InChI Key |
LZOPIDDCULGLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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